

Oseltamivir-d3: A Technical Overview of its Structure, Properties, and Analysis

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Compound of Interest

Compound Name: *Oseltamivir-d3-1*

Cat. No.: *B12399139*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oseltamivir-d3, a deuterated isotopologue of the antiviral drug Oseltamivir. This document details its chemical structure, molecular weight, and provides insights into its synthesis and analytical characterization. The information is intended to support research and development activities involving this compound.

Core Data Presentation

Quantitative data for Oseltamivir-d3 and its phosphate salt are summarized in the table below for easy reference and comparison.

| Property | Oseltamivir-d3 | Oseltamivir-d3 Phosphate |
|-------------------|------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C ₁₆ H ₂₅ D ₃ N ₂ O ₄ | C ₁₆ H ₂₈ D ₃ N ₂ O ₈ P |
| Molecular Weight | 315.42 g/mol [1][2] | 413.42 g/mol [3] |
| IUPAC Name | ethyl (3R,4R,5S)-5-amino-3-(pentan-3-yloxy)-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate[1] | (3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester Phosphate[3] |
| CAS Number | 1093851-61-6[2] | Not available |

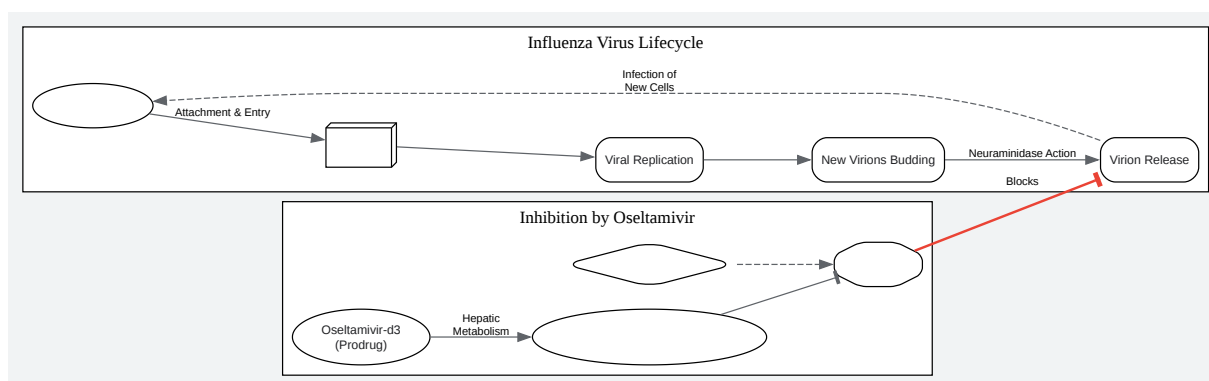
Chemical Structure

The chemical structure of Oseltamivir-d3 is characterized by a cyclohexene ring with three stereocenters. The deuterium atoms are located on the acetyl group, specifically replacing the three protons of the methyl group.

Figure 1: Chemical structure of Oseltamivir-d3.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. Oseltamivir carboxylate acts as a competitive inhibitor of the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, oseltamivir carboxylate prevents the spread of the virus to other cells.



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Figure 2: Mechanism of action of Oseltamivir.

Experimental Protocols

Synthesis of Oseltamivir-d3

A specific, detailed experimental protocol for the synthesis of Oseltamivir-d3 is not readily available in the public domain. However, its synthesis would follow the established routes for Oseltamivir, with the introduction of the deuterium label at the appropriate step. The most likely point of isotopic labeling is during the acetylation of the amino group at the C4 position of the cyclohexene ring, using deuterated acetic anhydride ((CD₃CO)₂O) or a similar deuterated acetylating agent.

One of the common synthetic routes starts from shikimic acid. A generalized, multi-step synthesis of Oseltamivir is described, and the key acetylation step where deuteration would occur is highlighted.

Exemplary Synthesis Outline (adapted from known Oseltamivir syntheses):

- **Starting Material:** The synthesis typically begins with (-)-shikimic acid, a naturally occurring compound.
- **Formation of a Key Intermediate:** Through a series of reactions including esterification, protection of hydroxyl groups, and epoxide formation, a key aziridine intermediate is synthesized.
- **Ring Opening:** The aziridine ring is opened by reacting with 3-pentanol to introduce the characteristic pentoxy ether side chain.
- **Deprotection and Acetylation (Deuteration Step):** The protecting groups on the amino functionality are removed. The resulting free amine is then acetylated. To produce Oseltamivir-d3, this step would be performed using a deuterated acetyl source, such as acetic-d3 anhydride or acetyl-d3 chloride, in the presence of a base.
- **Final Product Formation:** Subsequent deprotection and salt formation (if preparing the phosphate salt) yield the final Oseltamivir-d3 product.

Note: This is a generalized description. The actual synthesis involves multiple complex steps with specific reagents and reaction conditions that would need to be optimized for the deuterated analog.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of Oseltamivir-d3 can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a representative protocol based on published methods for Oseltamivir analysis.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Bicarbonate buffer (0.05 M, pH 10) or other suitable buffer system
- Oseltamivir-d3 reference standard

Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile and bicarbonate buffer (e.g., 30:70 v/v).[4]
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 30 °C.[4]
- Detection Wavelength: 220 nm or 254 nm.[4]
- Injection Volume: 2 µL.[4]

Procedure:

- **Standard Preparation:** Prepare a stock solution of the Oseltamivir-d3 reference standard in a suitable solvent (e.g., water or mobile phase). Prepare a series of working standards by diluting the stock solution to known concentrations.
- **Sample Preparation:** Dissolve the Oseltamivir-d3 sample in the mobile phase to a concentration within the range of the standard curve.
- **Analysis:** Inject the standard solutions and the sample solution into the HPLC system.
- **Quantification:** Identify the Oseltamivir-d3 peak based on its retention time compared to the reference standard. The concentration of Oseltamivir-d3 in the sample can be calculated by comparing its peak area to the calibration curve generated from the standard solutions.

This technical guide provides foundational information for researchers and professionals working with Oseltamivir-d3. For specific applications, further optimization of synthetic and analytical methods may be required.

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